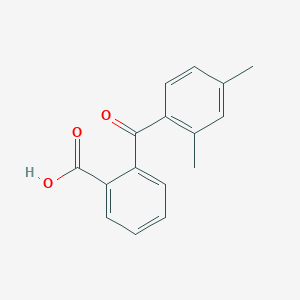
2-(2,4-Dimethylbenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylbenzoyl)benzoic acid (CAS 2346-64-7) is a substituted benzoic acid derivative with the molecular formula C₁₆H₁₄O₃ . Its structure features a benzoyl group substituted with methyl groups at the 2- and 4-positions of the aromatic ring, linked to a benzoic acid moiety at the ortho position (Figure 1). Its applications span materials science (e.g., UV-absorbing composites) and pharmacological research due to its structural resemblance to bioactive aromatic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance UV absorption in composites due to extended conjugation . Methyl groups increase hydrophobicity, improving thermal stability compared to hydroxylated analogs .
- Positional Effects : 2,4-substitution patterns (as in 2,4-DMOBA and 2,4-dihydroxybenzoic acid) exhibit spectral and spatial similarities to salicylic acid derivatives, influencing hydrogen bonding and biological activity .
Physicochemical Properties
- Solubility : Methylated derivatives (e.g., 2-(2,4-Dimethylbenzoyl)benzoic acid) are less water-soluble than hydroxylated or methoxylated analogs due to reduced polarity .
- Thermal Stability : Composites incorporating 2,4-DMOBA decompose above 350°C, suggesting that methyl/methoxy substituents enhance stability compared to unsubstituted benzoic acids .
Properties
CAS No. |
2346-63-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,4-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
WIJXLAAOWGSOMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














